Demethyl-hydroxy-evatanepag
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Overview
Description
Demethyl-hydroxy-evatanepag is a chemical compound with the molecular formula C24H26N2O6S and a molecular weight of 470.538. It is a metabolite of evatanepag, a compound known for its potential therapeutic applications. This compound is characterized by its achiral nature and the presence of various functional groups, including hydroxyl, sulfonyl, and phenoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethyl-hydroxy-evatanepag involves multiple steps, starting from the precursor evatanepag. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the evatanepag molecule.
Demethylation: Removal of a methyl group from the hydroxylated intermediate.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For instance, hydroxylation may be carried out using oxidizing agents, while demethylation can be achieved using demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Demethyl-hydroxy-evatanepag undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonyl group may produce a sulfide .
Scientific Research Applications
Demethyl-hydroxy-evatanepag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of demethyl-hydroxy-evatanepag involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Binding to Receptors: Interaction with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors
Comparison with Similar Compounds
Similar Compounds
Evatanepag: The parent compound of demethyl-hydroxy-evatanepag, known for its therapeutic potential.
Thiazoles: Compounds with a similar structural framework, exhibiting diverse biological activities
Uniqueness
This compound is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its achiral nature and the presence of hydroxyl, sulfonyl, and phenoxy groups make it a valuable compound for various scientific research applications .
Properties
CAS No. |
574759-38-9 |
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Molecular Formula |
C24H26N2O6S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[3-[[[4-(2-hydroxypropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2,29)20-10-8-18(9-11-20)15-26(33(30,31)22-7-4-12-25-14-22)16-19-5-3-6-21(13-19)32-17-23(27)28/h3-14,29H,15-17H2,1-2H3,(H,27,28) |
InChI Key |
QCKBNFRFJGPPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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